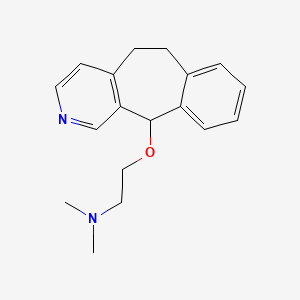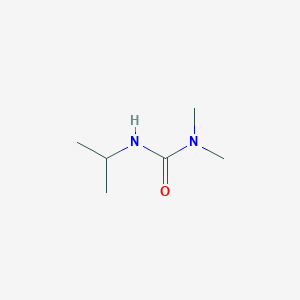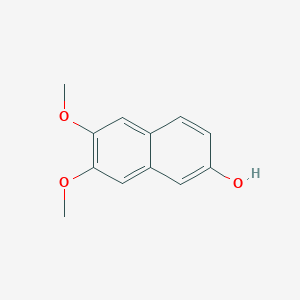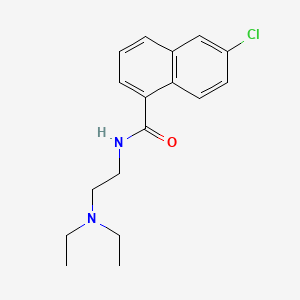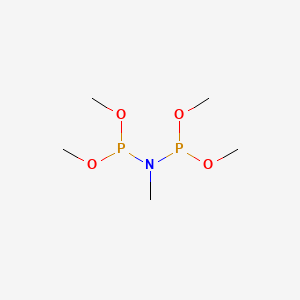
Imidodiphosphorous acid, methyl-, tetramethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodiphosphorous acid, methyl-, tetramethyl ester is a chemical compound with the molecular formula C₅H₁₅NO₄P₂ and a molecular weight of 215.1244 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidodiphosphorous acid, methyl-, tetramethyl ester typically involves the reaction of appropriate phosphorous compounds under controlled conditions. One common method includes the reaction of methyl phosphorodichloridate with a suitable amine in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Imidodiphosphorous acid, methyl-, tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorous oxides.
Reduction: Reduction reactions can yield phosphorous hydrides.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Applications De Recherche Scientifique
Imidodiphosphorous acid, methyl-, tetramethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of phosphorous-containing compounds.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphorous metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of phosphorous-based drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which imidodiphosphorous acid, methyl-, tetramethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include phosphorous metabolism and signal transduction processes.
Comparaison Avec Des Composés Similaires
Phosphoric Acid Esters: These compounds share similar structural features but differ in their functional groups and reactivity.
Phosphine Oxides: These compounds are also phosphorous-containing but have different oxidation states and chemical properties.
Uniqueness: Imidodiphosphorous acid, methyl-, tetramethyl ester is unique due to its specific ester functional groups and the presence of both nitrogen and phosphorous atoms in its structure. This combination of elements and functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
34244-05-8 |
|---|---|
Formule moléculaire |
C5H15NO4P2 |
Poids moléculaire |
215.12 g/mol |
Nom IUPAC |
N,N-bis(dimethoxyphosphanyl)methanamine |
InChI |
InChI=1S/C5H15NO4P2/c1-6(11(7-2)8-3)12(9-4)10-5/h1-5H3 |
Clé InChI |
DMDLCKMICPYCMN-UHFFFAOYSA-N |
SMILES canonique |
CN(P(OC)OC)P(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


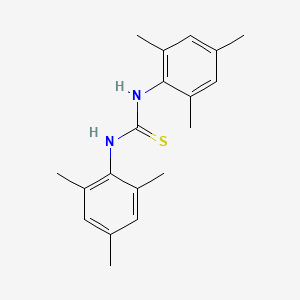
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
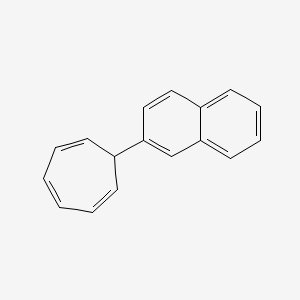
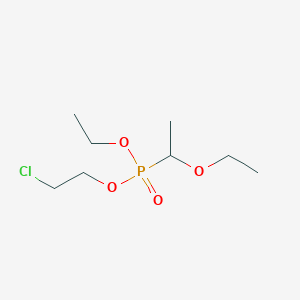
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
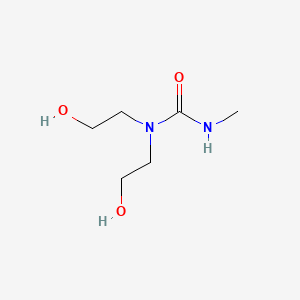
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
